

N-Formyl Desloratadine reference standard characterization and comparison

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Compound of Interest

Compound Name: *N-Formyl Desloratadine*

Cat. No.: *B601757*

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A Comparative Analysis of N-Formyl Desloratadine Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization and comparison of **N-Formyl Desloratadine** reference standards. **N-Formyl Desloratadine**, identified as Desloratadine USP Related Compound F, is a critical component in the analytical method development and validation for Desloratadine, an active pharmaceutical ingredient.^[1] The quality and characterization of the reference standard are paramount for ensuring accurate and reproducible analytical results. This document outlines the key analytical techniques used to characterize **N-Formyl Desloratadine** and presents a comparative summary of typical data for commercially available reference standards.

Physicochemical Properties

Property	Value	Source
Chemical Name	4-(8-Chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde	[1]
Synonyms	Desloratadine USP Related Compound F, N-Formyl-desloratadine	[1][2]
CAS Number	117810-61-4	[1][4][5]
Molecular Formula	C20H19ClN2O	[1][4][5]
Molecular Weight	338.83 g/mol	[2][4]

Comparative Analysis of Reference Standard Lots

The following table summarizes typical analytical data for three representative lots of **N-Formyl Desloratadine** reference standards from different suppliers. This data is compiled from publicly available information and representative Certificates of Analysis.

Test	Method	Lot A Specification	Lot A Result	Lot B Specification	Lot B Result	Lot C Specification	Lot C Result
Appearance	Visual	White to Off-White Solid	Conforms	White to Off-White Solid	Conforms	White to Off-White Solid	Conforms
Identification A (¹ H NMR)	¹ H NMR	Conforms to structure	Conforms	Conforms to structure	Conforms	Conforms to structure	Conforms
Identification B (Mass Spec)	Mass Spectrometry	Conforms to structure	Conforms	Conforms to structure	Conforms	Conforms to structure	Conforms
Identification C (IR)	Infrared Spectroscopy	Conforms to reference spectrum	Conforms	Conforms to reference spectrum	Conforms	Conforms to reference spectrum	Conforms
Assay (Purity)	HPLC	≥ 98.0%	99.5%	≥ 95.0%	97.2%	≥ 99.0%	99.8%
Related Substances	HPLC						
- Desloratadine	≤ 0.15%	0.08%	≤ 0.5%	0.3%	≤ 0.10%	0.05%	
- Any other individual impurity	≤ 0.10%	0.05%	≤ 0.2%	0.1%	≤ 0.05%	< 0.03%	
- Total Impurities	≤ 0.5%	0.2%	≤ 1.0%	0.6%	≤ 0.3%	0.1%	

Residual Solvents	GC-HS	≤ 3000 ppm	500 ppm	≤ 5000 ppm	1200 ppm	≤ 1000 ppm	200 ppm
Water Content	Karl Fischer Titration	≤ 0.5%	0.2%	≤ 1.0%	0.7%	≤ 0.2%	0.1%
Thermogravimetric Analysis (TGA)	TGA	Report result	0.1% weight loss up to 150°C	Report result	0.3% weight loss up to 150°C	Report result	< 0.1% weight loss up to 150°C

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is based on a reversed-phase HPLC approach, which is a common technique for the analysis of Desloratadine and its related compounds.[6]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.

- Sample Preparation: Accurately weigh and dissolve the **N-Formyl Desloratadine** reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
- Quantification: The percentage purity and impurity levels are calculated based on the area normalization method from the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: A proton (^1H) NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure of **N-Formyl Desloratadine**.

Mass Spectrometry (MS) for Molecular Weight Confirmation

- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

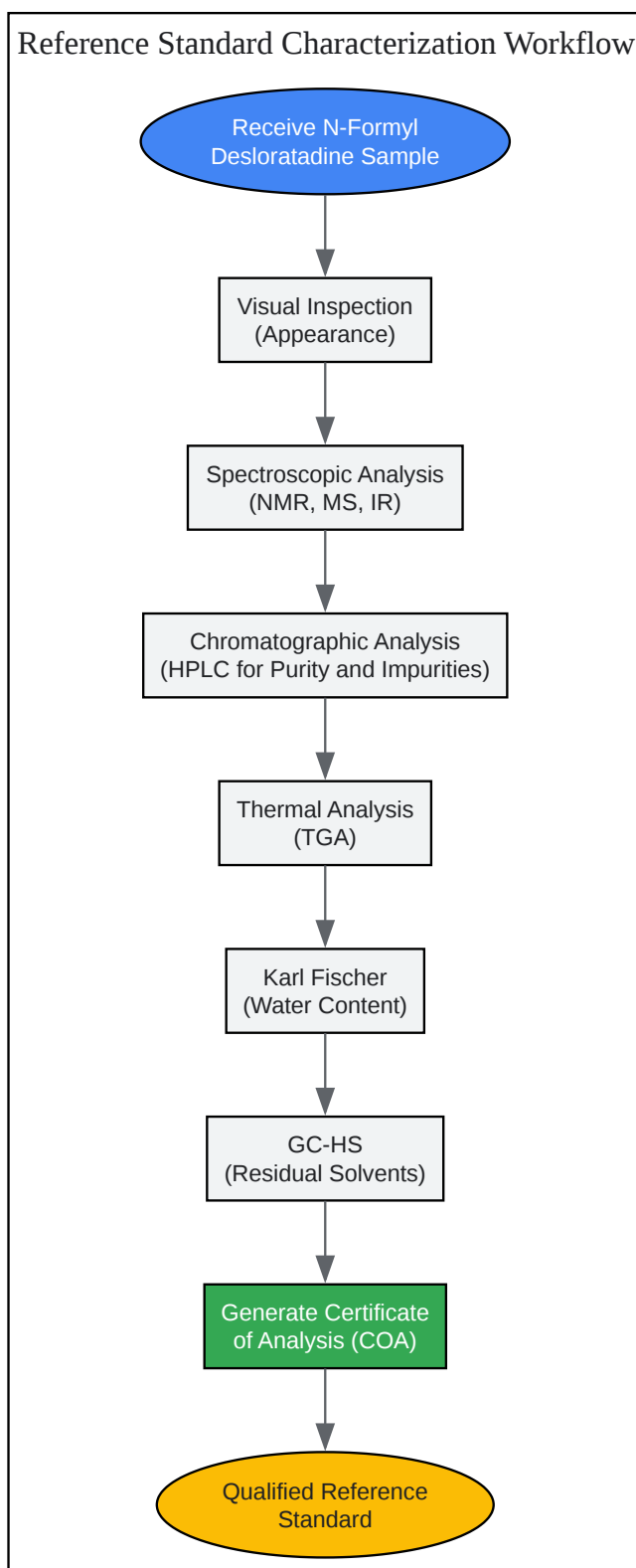
- Instrumentation: An FT-IR spectrometer.
- Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.
- Procedure: The IR spectrum is recorded and compared to a reference spectrum to confirm the presence of key functional groups.

Thermogravimetric Analysis (TGA) for Thermal Stability

- Instrumentation: A thermogravimetric analyzer.
- Procedure: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to assess its thermal stability and the presence of volatile components.

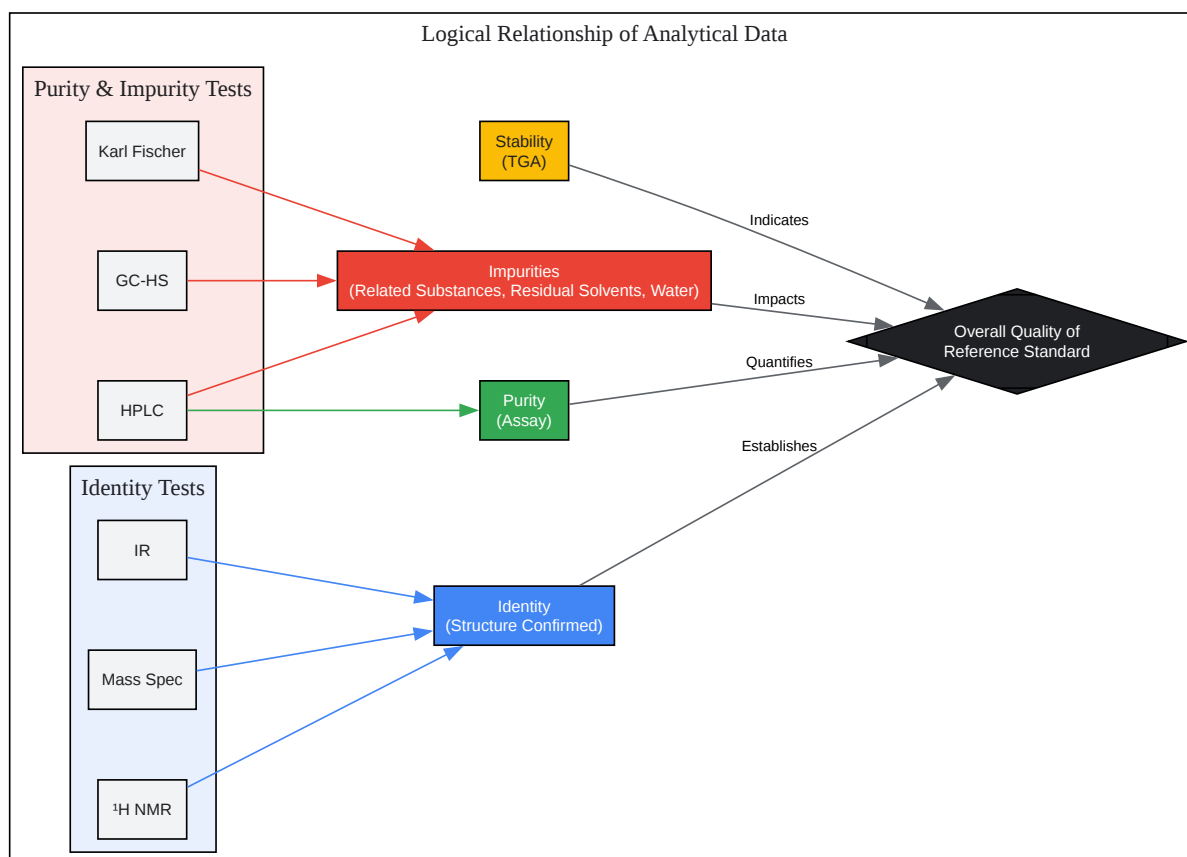
Workflow and Data Relationship Diagrams

The following diagrams illustrate the experimental workflow for the characterization of **N-Formyl Desloratadine** and the logical relationship of the analytical data.



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Caption: Experimental workflow for the characterization of **N-Formyl Desloratadine**.



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Caption: Logical relationship of analytical data in reference standard qualification.

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